molecular formula C25H27N5O4 B1227810 2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester

2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester

Cat. No. B1227810
M. Wt: 461.5 g/mol
InChI Key: CJIQQWDNAAATEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-[[bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester is an alpha-amino acid ester.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: This compound is synthesized through complex chemical reactions. For example, Piekarska-Bartoszewicz and Tcmeriusz (1993) synthesized related ureido sugars using amino acid methyl, ethyl, or benzyl esters as amination agents in reactions with specific glucopyranoside derivatives (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
  • Chemical Reactions and Properties: Research by Liu (1963) described the synthesis of related compounds from specific acid esters, highlighting complex chemical transformations involved in the synthesis of such compounds (Liu, 1963).

Potential Applications in Medicine and Pharmacology

  • Antiarrhythmic Properties: Chorvat et al. (1993) studied the antiarrhythmic activity of mono- and bis(aminomethyl)phenylacetic acid esters, which are structurally related to the compound , suggesting potential applications in cardiovascular medicine (Chorvat et al., 1993).
  • Antiviral Applications: Wang et al. (2005) synthesized a related acyclic nucleoside ester showing high anti-HBV activity, indicating potential use in antiviral therapies (Wang et al., 2005).

Applications in Chemical Synthesis and Industry

  • Ligand Synthesis for Metal Complexes: Wei et al. (2006) synthesized ligands derived from benzimidazole, quinoline, and tryptophan, which included compounds structurally similar to the ester , for coordination with metal complexes, indicating potential use in materials science and catalysis (Wei et al., 2006).
  • Polyimide Preparation: Yamanaka, Jikei, and Kakimoto (2000) conducted research on the synthesis of hyperbranched aromatic polyimides using related ester precursors, suggesting applications in the production of advanced polymers (Yamanaka et al., 2000).

properties

Product Name

2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester

Molecular Formula

C25H27N5O4

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 2-[8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetate

InChI

InChI=1S/C25H27N5O4/c1-3-34-21(31)17-30-20(26-23-22(30)24(32)27-25(33)28(23)2)16-29(14-18-10-6-4-7-11-18)15-19-12-8-5-9-13-19/h4-13H,3,14-17H2,1-2H3,(H,27,32,33)

InChI Key

CJIQQWDNAAATEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester
Reactant of Route 2
2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester
Reactant of Route 4
2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
2-[8-[[Bis(phenylmethyl)amino]methyl]-3-methyl-2,6-dioxo-7-purinyl]acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.